molecular formula C23H15F3N2O3 B2838515 (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327194-02-4

(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2838515
CAS No.: 1327194-02-4
M. Wt: 424.379
InChI Key: XUKPGQCZAOWSGR-SLMZUGIISA-N
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Description

(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide (CAS 1327194-02-4) is a synthetic organic compound belonging to the class of N-phenyl-2H-chromene-3-carboxamides, which are recognized for their potential in medicinal chemistry research . This compound features a chromene core fused to a carboxamide group linked to a phenyl ring and a Z-configured imino group connected to a 3-(trifluoromethyl)phenyl ring. The presence of the trifluoromethyl group is a significant structural feature, as fluorine-containing compounds are known to improve cell membrane permeability, metabolic stability, and bioavailability, making them a vital area of investigation for developing new pharmaceutical agents . Recent scientific investigations into closely related structural analogs have revealed promising radioprotective activities . Studies have shown that compounds within this class can accelerate the recovery of peripheral blood cells in irradiated mice and alleviate damage to organs such as the small intestine, spleen, and thymus . The radioprotective mechanism is complex and is suggested to involve the downregulation of pro-apoptosis proteins like p53, the upregulation of anti-apoptosis protein Bcl-2, and modulation of key signaling pathways such as the Wnt and MAPK pathways . Furthermore, the 2-imino-2H-chromene-3-carboxamide scaffold has also been explored as a potential cytotoxic agent against various human cancer cell lines, indicating its value in oncology research . This product is provided for research and development use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-phenyl-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O3/c24-23(25,26)31-18-11-6-10-17(14-18)28-22-19(13-15-7-4-5-12-20(15)30-22)21(29)27-16-8-2-1-3-9-16/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKPGQCZAOWSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

The target compound’s structural analogs differ primarily in the substituents on the phenylimino group and carboxamide moiety. Key comparisons include:

Compound Substituent on Phenylimino Group Carboxamide Substituent Molecular Weight (g/mol) Noted Properties/Applications
Target Compound: (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide 3-(trifluoromethoxy)phenyl Phenyl ~438.4 (calculated) High electron-withdrawing effect; potential enhanced bioactivity
Analog 1: 2-Imino-N-phenyl-2H-chromene-3-carboxamide Phenyl (no substituent) Phenyl ~318.3 Parent compound; used to synthesize fused heterocycles (e.g., pyrimidones, pyrazoles)
Analog 2: (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-methoxyphenyl 2-methoxyphenyl ~428.4 Methoxy groups increase electron density; may reduce metabolic stability
Analog 3: N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 3-(trifluoromethyl)phenyl 2-methoxyphenyl ~438.4 Trifluoromethyl (-CF₃) offers moderate electron withdrawal compared to -OCF₃

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron withdrawal than -CF₃ (Analog 3) or -OCH₃ (Analog 2).
  • Steric Considerations : The bulkier -OCF₃ group may introduce steric hindrance compared to -OCH₃ or unsubstituted phenyl (Analog 1), affecting molecular packing in crystal structures or interaction with hydrophobic pockets in proteins .
  • Metabolic Stability : Trifluoromethoxy groups are generally more metabolically stable than methoxy groups due to resistance to oxidative demethylation, a common degradation pathway .

Q & A

Q. What are the optimal synthetic routes for (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example:
  • Step 1 : Formation of the chromene backbone via cyclization of substituted salicylaldehydes with active methylene compounds.
  • Step 2 : Introduction of the trifluoromethoxy-phenylimino group via Schiff base formation under anhydrous conditions (e.g., using acetic acid as a catalyst in ethanol).
  • Step 3 : Amidation with phenylamine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.
    Critical parameters include temperature control (±2°C), solvent purity, and inert atmospheres (N₂/Ar) to prevent oxidation . Catalysts like p-toluenesulfonic acid (p-TSA) can accelerate imine formation .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its configuration?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the imine group (δ ~8.5 ppm for the imine proton) and distinguishes aromatic substituents .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain caused by the trifluoromethoxy group. Disorder in the phenyl ring may require TWINABS for data correction .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 469.12) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase (COX-2) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Solubility in DMSO (≤1% v/v) must be optimized to avoid artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess effects on receptor binding .
  • Quantitative SAR (QSAR) Models : Use software like MOE or Schrödinger to correlate logP, polar surface area, and H-bonding with activity. PASS predicts anti-inflammatory or anticancer potential based on structural fingerprints .
  • Crystallographic Data : Overlay ligand-protein docking results (e.g., Autodock Vina) with X-ray structures to identify key interactions (e.g., π-π stacking with Phe residues) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP levels in cytotoxicity assays).
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain discrepancies .
  • Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How can computational methods address challenges in crystallographic refinement caused by the Z-configuration?

  • Methodological Answer :
  • Twinning Analysis : Use PLATON to detect twinning and refine data with SHELXL’s TWIN/BASF commands .
  • DFT Calculations : Gaussian09 optimizes molecular geometry to compare experimental vs. theoretical bond lengths, resolving ambiguities in imine tautomerism .
  • Disorder Modeling : Apply PART instructions in SHELXL to model disordered trifluoromethoxy groups with occupancies <1 .

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